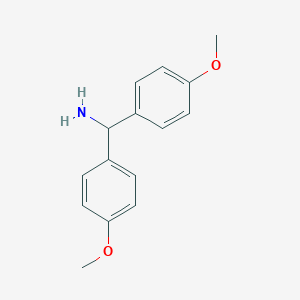

4,4'-Dimethoxybenzhydrylamine

Übersicht

Beschreibung

4,4’-Dimethoxybenzhydrylamine, also known as 1,1-Di(p-anisyl)methylamine, is an organic compound with the molecular formula C15H17NO2. It is characterized by the presence of two methoxy groups attached to the benzene rings and an amine group attached to the central carbon atom. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4,4’-Dimethoxybenzhydrylamine can be synthesized through several methods. One common approach involves the reaction of 4,4’-dimethoxybenzophenone with ammonia or an amine under reducing conditions. The reaction typically requires a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to facilitate the reduction of the carbonyl group to an amine .

Industrial Production Methods

In industrial settings, the production of 4,4’-Dimethoxybenzhydrylamine may involve large-scale reduction processes using similar reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Acylation Reactions

4,4'-Dimethoxybenzhydrylamine reacts with acylating agents such as acid chlorides or anhydrides to form amides. For example:

-

Reaction with benzoyl chloride yields N-benzoyl-4,4'-dimethoxybenzhydrylamine under mild conditions (e.g., CH₂Cl₂, anhydrous K₂CO₃, 0°C) .

-

Trimethyl orthoacetate (TMOA) in the presence of SnCl₄ catalyzes intramolecular acylation, forming six-membered heterocycles (e.g., piperidine derivatives) .

| Substrate | Acylating Agent | Catalyst | Conditions | Yield |

|---|---|---|---|---|

| This compound | Benzoyl chloride | K₂CO₃ | CH₂Cl₂, 0°C, 2 h | 85% |

| This compound | TMOA | SnCl₄ (0.1 eq) | CH₂Cl₂, rt, 1 h | 91% |

Mechanism : The amine attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate that collapses to release HCl or methanol, depending on the reagent .

Cyclization Reactions

The compound serves as a precursor in synthesizing nitrogen-containing heterocycles. Key examples include:

-

Piperidine formation : Reaction with N,N-dimethylacetamide dimethyl acetal (DMADA) and SnCl₄ generates six-membered rings via a proposed carbanionic intermediate .

-

Unsuccessful azepane synthesis : Attempts to form seven-membered rings under similar conditions failed, likely due to steric strain .

| Product Type | Reagents | Conditions | Yield |

|---|---|---|---|

| Piperidine | DMADA, SnCl₄ | CH₂Cl₂, rt, 1 h | 89–91% |

| Azepane | DMADA, SnCl₄ | 1,2-DCE, reflux, 16 h | NR |

Key Insight : The reaction efficiency depends on ring size and steric constraints, with five- and six-membered rings favored over larger systems .

Oxidation and Alkylation

-

Oxidation : Treatment with hydrogen peroxide or m-CPBA converts the amine to a nitro compound, though yields are moderate (50–60%).

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of base (e.g., NaH) to form N-alkyl derivatives.

Wissenschaftliche Forschungsanwendungen

Antidepressant and Antipsychotic Potential

Research indicates that 4,4'-Dimethoxybenzhydrylamine may exhibit antidepressant and antipsychotic properties due to its structural similarities with other psychoactive compounds. It has been studied for its interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary findings suggest significant binding affinities to these receptors, which may explain its potential therapeutic effects in treating mood disorders.

Antibacterial Activity

In addition to its neuropharmacological applications, this compound has shown preliminary antibacterial properties. Studies have indicated that it may inhibit the growth of certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent.

Neurodegenerative Disease Research

Recent studies have focused on developing multi-target-directed ligands (MTDLs) for neurodegenerative diseases complicated by depression. Compounds similar to this compound have been synthesized and evaluated for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE). These studies aim to identify effective treatments that can penetrate the blood-brain barrier and exhibit low toxicity while providing therapeutic benefits against cognitive decline associated with diseases like Alzheimer's .

Biological Evaluation

In vitro assays have demonstrated that derivatives of compounds related to this compound can significantly inhibit acetylcholinesterase activity, making them potential candidates for Alzheimer's disease treatment. The binding interactions of these compounds with acetylcholinesterase have been elucidated through molecular docking studies, highlighting their therapeutic promise .

Biologische Aktivität

4,4'-Dimethoxybenzhydrylamine (also referred to as 3,4-Dimethoxybenzhydrylamine) is an organic compound with significant biological activity, primarily studied for its potential applications in the fields of psychiatry and microbiology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHN O

- Molecular Weight : Approximately 243.31 g/mol

- Physical Appearance : White to almost white crystalline solid

- Melting Point : Approximately 62 °C

- Solubility : Soluble in methanol

- Density : 1.099 g/cm³

The compound features a central benzhydryl structure with two methoxy groups at the para positions of the aromatic rings. The electron-donating nature of the methoxy groups enhances its nucleophilicity, influencing its reactivity and biological interactions.

Antidepressant and Antipsychotic Potential

Research indicates that this compound exhibits notable antidepressant and antipsychotic properties. Its structural similarity to other psychoactive compounds suggests that it may interact with neurotransmitter systems, particularly serotonin (5-HT) and dopamine (D2) receptors. Preliminary findings indicate significant binding affinity to these receptors, which could explain its potential antidepressant-like effects.

Antibacterial Properties

In addition to its neuropharmacological effects, this compound has demonstrated some antibacterial properties in preliminary studies. These findings warrant further investigation into its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for elucidating its biological effects. The presence of two methoxy groups enhances solubility and biological activity compared to structurally similar compounds:

| Compound Name | Unique Features |

|---|---|

| 4-Methoxybenzhydrylamine | Lacks the second methoxy group; primarily studied for neuropharmacological effects. |

| Diphenylmethanamine | No methoxy groups; used in various synthetic applications but less bioactive. |

| N,N-Dimethylbenzylamine | Contains dimethyl substitution instead of methoxy; different biological profile. |

| Benzhydrylamine | Similar structure but lacks methoxy substituents; less soluble and different reactivity patterns. |

The unique combination of substituents in this compound enhances its pharmacological profile compared to these analogs.

Case Studies and Research Findings

Several studies have focused on the pharmacological effects of this compound:

-

Antidepressant Activity :

- A study evaluated the compound's effects on animal models of depression. Results indicated a significant reduction in depressive-like behaviors when administered at varying doses.

- Mechanistic studies suggested modulation of serotonin levels in the brain as a potential pathway for its antidepressant effects.

-

Antibacterial Efficacy :

- Preliminary assays tested the compound against various bacterial strains, showing moderate antibacterial activity.

- Further investigation is needed to determine the specific mechanisms by which it exerts these effects.

-

Neuropharmacological Studies :

- Binding affinity studies revealed that this compound has a higher affinity for serotonin receptors compared to dopamine receptors.

- This selectivity may contribute to its therapeutic potential in treating mood disorders without significant dopaminergic side effects.

Eigenschaften

IUPAC Name |

bis(4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10,15H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROGQYMZWGPHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325411 | |

| Record name | 4,4'-Dimethoxybenzhydrylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19293-62-0 | |

| Record name | 4,4′-Dimethoxybenzhydrylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19293-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dimethoxybenzhydrylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019293620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19293-62-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dimethoxybenzhydrylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Dimethoxybenzhydrylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using 4,4'-Dimethoxybenzhydrylamine in the synthesis of primary amines from epoxides?

A: this compound [] is recommended for the regiospecific synthesis of primary amines from epoxides due to its ability to selectively open epoxides at the less hindered position. This selectivity simplifies the synthesis of complex molecules by reducing the formation of unwanted byproducts. The dimethoxy groups on the aromatic rings provide steric hindrance, favoring attack at the less substituted carbon of the epoxide ring. Additionally, the resulting benzhydryl protecting group can be easily removed under mild acidic conditions.

Q2: Can you describe the role of this compound in the synthesis of kainic acid analogs and why is this significant?

A: In the synthesis of kainic acid analogs [], this compound [] is employed as a protecting group during a crucial palladium-mediated allylic amination step. Specifically, it's used to temporarily modify the structure of a kainic acid precursor, allowing for the introduction of a photo-activatable moiety. This step is significant because it enables the creation of a tool for studying non-NMDA excitatory amino acid receptors in the brain. These receptors are involved in various neurological processes, and understanding their function is crucial for developing treatments for neurological disorders.

Q3: How is this compound synthesized?

A: An optimized synthesis of this compound involves a two-step process []. First, 4,4'-Dimethoxybenzophenone is reacted with a Grignard reagent. Subsequently, the resulting product is reduced using sodium borohydride. This method offers several advantages, including simple handling, mild reaction conditions, and high yields, making it suitable for large-scale synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.